6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine is a fluorinated heterocyclic compound. Fluorinated heterocycles are known for their wide range of applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine involves several steps. One common method includes the electrophilic fluorination of heterocyclic compounds . This process can be carried out using various fluorinating agents such as molecular fluorine, xenon difluoride, and nitrogen-fluorine reagents . The reaction conditions typically involve the use of solvents and catalysts to achieve high yields and selectivity .
Chemical Reactions Analysis
6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine involves the inhibition of specific enzymes and proteins. The fluorine atom in the compound enhances its binding affinity to the target molecules, resulting in increased potency and selectivity . The molecular targets and pathways involved include various enzymes and receptors that play crucial roles in biological processes .
Comparison with Similar Compounds
6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine can be compared with other fluorinated heterocyclic compounds such as:
Fluoropyridines: These compounds also contain fluorine atoms and exhibit similar properties such as increased metabolic stability and biological activity.
Fluorinated oxadiazoles: These compounds are used in various applications, including medicine and agriculture.
Fluorinated indolizines: These compounds are known for their use in materials science and electronics.
The uniqueness of this compound lies in its specific structure and the presence of the 1-fluoroethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN5/c1-2(6)3-9-4(7)11-5(8)10-3/h2H,1H3,(H4,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVPFAWCTFJSAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=N1)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009392 | |
Record name | 6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1637285-20-1 | |
Record name | 6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001009392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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